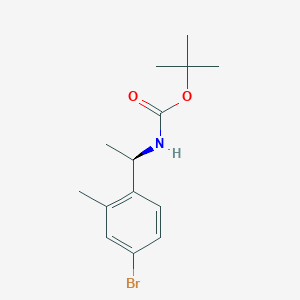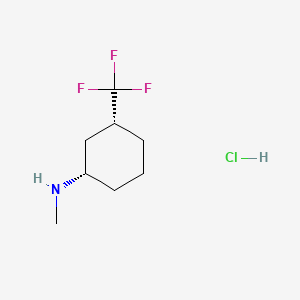
tert-Butyl (R)-(1-(4-bromo-2-methylphenyl)ethyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl ®-(1-(4-bromo-2-methylphenyl)ethyl)carbamate is a chemical compound that features a tert-butyl carbamate group attached to a chiral center bearing a 4-bromo-2-methylphenyl group. This compound is often used in organic synthesis, particularly in the protection of amines due to the stability and ease of removal of the tert-butyl carbamate group.
Métodos De Preparación
The synthesis of tert-Butyl ®-(1-(4-bromo-2-methylphenyl)ethyl)carbamate typically involves the reaction of the corresponding amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature. Industrial production methods may involve similar reaction conditions but on a larger scale with optimized parameters for yield and purity .
Análisis De Reacciones Químicas
tert-Butyl ®-(1-(4-bromo-2-methylphenyl)ethyl)carbamate undergoes several types of chemical reactions:
Substitution Reactions: The bromine atom can be substituted by various nucleophiles under appropriate conditions.
Deprotection: The tert-butyl carbamate group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid.
Cross-Coupling Reactions: The compound can participate in palladium-catalyzed cross-coupling reactions with aryl halides to form N-Boc-protected anilines.
Aplicaciones Científicas De Investigación
This compound has several applications in scientific research:
Chemistry: Used as a protecting group for amines in peptide synthesis and other organic transformations.
Biology: Employed in the synthesis of biologically active molecules where temporary protection of amine groups is necessary.
Medicine: Utilized in the development of pharmaceuticals where selective protection and deprotection of functional groups are required.
Industry: Applied in the production of fine chemicals and intermediates for various industrial processes.
Mecanismo De Acción
The mechanism of action of tert-Butyl ®-(1-(4-bromo-2-methylphenyl)ethyl)carbamate primarily involves the protection of amine groups. The tert-butyl carbamate group is stable under basic and neutral conditions but can be cleaved under acidic conditions, releasing the free amine. This property is exploited in multi-step organic syntheses where selective protection and deprotection are crucial .
Comparación Con Compuestos Similares
Similar compounds include other carbamate-protected amines such as:
tert-Butyl carbamate: A simpler analog used for similar purposes.
Benzyl carbamate: Another protecting group that can be removed by catalytic hydrogenation.
Fluorenylmethoxycarbonyl (Fmoc) carbamate: Used in peptide synthesis and can be removed under basic conditions.
The uniqueness of tert-Butyl ®-(1-(4-bromo-2-methylphenyl)ethyl)carbamate lies in its chiral center and the presence of the bromine atom, which allows for further functionalization and derivatization .
Propiedades
IUPAC Name |
tert-butyl N-[(1R)-1-(4-bromo-2-methylphenyl)ethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrNO2/c1-9-8-11(15)6-7-12(9)10(2)16-13(17)18-14(3,4)5/h6-8,10H,1-5H3,(H,16,17)/t10-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANJGLIPDEKZXIW-SNVBAGLBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)C(C)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)Br)[C@@H](C)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![4,4,5,5-Tetramethyl-2-(6-methyl-naphthalen-1-yl)-[1,3,2]dioxaborolane](/img/structure/B8211244.png)
![4-Chloro-1H-pyrazolo[3,4-B]pyridine-5-carbaldehyde](/img/structure/B8211255.png)

